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Core Science & Biosynthesis

Foundational

2-((Tert-butylamino)methyl)phenylboronic acid chemical properties

An In-Depth Technical Guide to 2-((Tert-butylamino)methyl)phenylboronic Acid: Properties, Reactivity, and Applications Executive Summary 2-((Tert-butylamino)methyl)phenylboronic acid is a bifunctional organoboron compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-((Tert-butylamino)methyl)phenylboronic Acid: Properties, Reactivity, and Applications

Executive Summary

2-((Tert-butylamino)methyl)phenylboronic acid is a bifunctional organoboron compound of significant interest to the chemical research and drug development sectors. Its structure, featuring a phenylboronic acid moiety ortho-substituted with a sterically hindered aminomethyl group, imparts unique chemical properties. The proximity of the basic nitrogen atom to the Lewis acidic boron center allows for intramolecular coordination, creating a "self-protected" boronic acid. This interaction modulates the compound's stability, reactivity, and solubility, making it a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, its reactivity profile with a focus on the Suzuki-Miyaura cross-coupling reaction, and its potential applications. All discussions are grounded in the fundamental principles of boronic acid chemistry and supported by data from analogous structures.

Physicochemical and Structural Properties

The chemical behavior of 2-((Tert-butylamino)methyl)phenylboronic acid is dictated by the interplay between the boronic acid group, the aromatic ring, and the N-tert-butylaminomethyl substituent.

Core Structural Features

The defining characteristic of this molecule is the potential for an intramolecular dative bond between the nitrogen lone pair of the amino group and the vacant p-orbital of the sp²-hybridized boron atom. This coordination transforms the typically trigonal planar boron center into a more stable tetracoordinate species. This "atran" structure enhances stability against protodeboronation and dehydration-induced boroxine formation, a common decomposition pathway for many phenylboronic acids.[1][2] The bulky tert-butyl group provides steric shielding, further influencing the molecule's reactivity and intermolecular interactions.

Caption: Intramolecular N→B coordination in 2-((Tert-butylamino)methyl)phenylboronic acid.

Quantitative Data Summary
PropertyValue (Estimated/Analog-Based)Rationale & Key Considerations
Molecular Formula C₁₁H₁₈BNO₂-
Molecular Weight 207.08 g/mol -
Appearance White to off-white solidTypical for phenylboronic acids.[1]
Melting Point >150 °C (with decomposition)Intramolecular coordination may increase thermal stability compared to simple phenylboronic acid (216 °C).[1]
Solubility Soluble in polar organic solvents (MeOH, THF, DMSO). Poorly soluble in nonpolar solvents (hexanes) and sparingly soluble in water.[1][2]The amino group may enhance aqueous solubility at low pH via protonation.
pKa ~8.5 - 9.0Similar to other phenylboronic acids. The ortho-amino group might slightly alter the acidity.[1][4]
Stability More stable than typical boronic acids.Intramolecular coordination protects the boron center from degradation pathways like boroxine formation.[5]

Synthesis and Purification

A robust and widely applicable method for synthesizing ortho-substituted phenylboronic acids is through directed ortho-metalation (DoM), followed by electrophilic trapping with a borate ester.[6][7] This strategy leverages the directing ability of the aminomethyl group.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow via directed ortho-metalation.

Experimental Protocol: Synthesis

Objective: To synthesize 2-((Tert-butylamino)methyl)phenylboronic acid via directed ortho-metalation.

Materials:

  • N-Benzyl-N-(tert-butyl)methanamine (starting material)

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M solution)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M aqueous solution)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Standard glassware (Schlenk flask, dropping funnel)

Procedure:

  • Reaction Setup: A 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is flame-dried under vacuum and cooled under a positive pressure of argon.

  • Initial Solution: The starting N-benzyl-N-(tert-butyl)methanamine (10 mmol) is dissolved in anhydrous THF (80 mL) in the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Metalation: s-BuLi (1.1 equivalents, 11 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The formation of the orange-red lithiated species indicates successful metalation.[6] The mixture is stirred at -78 °C for an additional 2 hours.

  • Borylation: Triisopropyl borate (1.5 equivalents, 15 mmol) is added dropwise at -78 °C. The reaction is allowed to stir at this temperature for 1 hour before being allowed to warm slowly to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl (50 mL). This step hydrolyzes the borate ester to the desired boronic acid. The mixture is stirred vigorously for 1 hour.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Reactivity and Synthetic Utility

The primary synthetic application of phenylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[8][9][10]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples the phenyl group of the boronic acid with an organic halide or triflate (sp² or sp³ hybridized) in the presence of a palladium catalyst and a base.[11] The intramolecular N→B coordination in the title compound can be seen as a double-edged sword. While it enhances stability for storage and handling, it may necessitate slightly more forcing reaction conditions or specific ligand choices to facilitate the crucial transmetalation step. The base is essential for the formation of a boronate "ate" complex, which is more nucleophilic and readily transfers its organic group to the palladium center.[11]

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A R¹-X Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B [R²B(OH)₃]⁻ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Product R¹-R² Reagents R¹-X (Aryl Halide) Boronic R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-((Tert-butylamino)methyl)phenylboronic acid with 4-bromoanisole.

Materials:

  • 2-((Tert-butylamino)methyl)phenylboronic acid (1.2 equivalents, 1.2 mmol)

  • 4-Bromoanisole (1.0 equivalent, 1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or a more advanced ligand like SPhos.

  • Potassium carbonate (K₂CO₃), finely ground (3.0 equivalents, 3.0 mmol)

  • Toluene (5 mL) and Water (1 mL)

  • Argon gas supply

Procedure:

  • Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add 4-bromoanisole, 2-((Tert-butylamino)methyl)phenylboronic acid, K₂CO₃, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.[9]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the biaryl product.

Applications in Research and Development

Boronic acids are crucial building blocks in multiple scientific disciplines.[12][13]

  • Medicinal Chemistry: As a bioisostere for other functional groups and a key component in creating complex molecular scaffolds, this compound is a valuable intermediate. The boronic acid moiety itself can act as a reversible covalent inhibitor of serine proteases, a mechanism famously employed by the drug Bortezomib.[12][14][15] The aminomethyl side chain allows for further functionalization or can be used to tune solubility and pharmacokinetic properties.

  • Materials Science: Phenylboronic acids are known to form reversible covalent bonds with diols.[16] This property is exploited in the creation of stimuli-responsive polymers and hydrogels for applications in drug delivery, tissue engineering, and glucose sensing platforms.[16]

  • Organic Synthesis: Beyond Suzuki couplings, this reagent can participate in other metal-catalyzed reactions and can serve as a protecting group for diols.[1]

Safety, Handling, and Storage

As with all boronic acid derivatives, proper laboratory safety protocols must be followed.

  • Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust. Wash hands thoroughly after handling.[5][17][18][19]

  • Hazards: Boronic acids are generally classified as irritants. They may cause skin, eye, and respiratory tract irritation.[3][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5][20]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[18]

References

  • TCI AMERICA. (2018, July 6). Safety Data Sheet for 2-(Methylthio)phenylboronic Acid. Spectrum Chemical.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-(tert-Butylcarbonylamino)phenylboronic acid Properties. CompTox Chemicals Dashboard.
  • Acros Organics. (2025, December 19). Safety Data Sheet for 4-Fluoro-2-methylphenylboronic acid. Fisher Scientific.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet for 2-Methylbenzeneboronic acid.
  • Various Authors.
  • Sigma-Aldrich. Product Page for (2-(tert-Butyl)phenyl)boronic acid.
  • Various Authors. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University.
  • Wikipedia. Phenylboronic acid.
  • PubChem. Entry for (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (2024, September 7).
  • Various Authors. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Various Authors. Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
  • PubChem. Entry for {2-[(Dimethylamino)methyl]phenyl}boronic acid.
  • MilliporeSigma. Product Page for (2-((Methylamino)methyl)phenyl)boronic acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Royal Society of Chemistry. (2013).
  • Various Authors. (2020, September 21).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Various Authors. (2015, July 26). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?
  • Various Authors. (2018).
  • Various Authors.
  • Various Authors. (2022, November 18).
  • Angenent, P. (2023, February 28). Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars.
  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.

Sources

Exploratory

Whitepaper: The Tert-Butyl Group as a Keystone for Boronic Acid Complex Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Boronic acids and their derivatives, particularly boronate esters, are foundational building blocks in organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives, particularly boronate esters, are foundational building blocks in organic synthesis, medicinal chemistry, and materials science.[1][2][3] Their utility is rooted in the unique ability of the boron atom to form reversible covalent bonds with diols, a feature exploited in applications ranging from glucose sensors to targeted drug delivery and dynamic covalent materials.[2][4][5] However, a significant impediment to their broader application has been the inherent instability of the boronate ester linkage, which is susceptible to facile hydrolysis.[6][7][8] This guide elucidates the critical role of the tert-butyl group as a powerful steric tool to overcome this limitation. We will explore the mechanistic underpinnings of tert-butyl-induced stabilization, provide field-proven experimental protocols for synthesis and validation, and discuss the profound implications for drug development and advanced materials.

The Boronic Acid Conundrum: Dynamic Reactivity vs. Hydrolytic Instability

A boronic acid is characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), rendering the boron atom electron-deficient and a potent Lewis acid.[2][9] This Lewis acidity drives the reversible condensation reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[2][10] This dynamic covalent chemistry is highly valuable, allowing for self-assembling systems and stimuli-responsive materials.

However, the very properties that make this reaction useful also make the resulting complexes vulnerable. The Lewis acidic boron center is a prime target for nucleophilic attack by water. This initiates a hydrolytic cascade that cleaves the B-O bond, leading to the disassembly of the complex. This instability has severely limited the use of boronate esters in aqueous environments, such as physiological conditions for drug delivery or in the presence of protic solvents for materials applications.[6][7][11]

The Tert-Butyl Effect: A Mechanistic Deep Dive

The introduction of sterically demanding substituents, specifically the tert-butyl group, in close proximity to the boron center provides a robust and elegant solution to the problem of hydrolytic instability. This stabilization is overwhelmingly driven by steric effects, which kinetically hinder the pathways of degradation.

The Steric Shield: A Kinetic Barrier to Hydrolysis

The primary mechanism of stabilization is steric hindrance. When bulky tert-butyl groups are positioned ortho to the boronic acid moiety, they create a constricted three-dimensional space around the boron atom.[6][11][12] This "steric shield" physically obstructs the trajectory of incoming nucleophiles, most notably water molecules.

Hydrolysis of a boronate ester proceeds through a key intermediate where the trigonal planar (sp²) boron atom is attacked by water, forming a transient, tetracoordinate (sp³) tetrahedral species.[10][11] The presence of an ortho-tert-butyl group imposes a significant energetic penalty on the formation of this crowded tetrahedral intermediate.[11] Computational studies have confirmed that steric repulsion between the tetracoordinated boron center and the demanding tert-butyl group results in a significant increase in the activation energy for this step, effectively shutting down the hydrolytic pathway under neutral conditions.[11] This kinetic hindrance is so profound that it has enabled the creation of boronate ester cages that exhibit unprecedented stability, even when submerged in pure water.[6][11]

G cluster_0 Unhindered Boronate Ester cluster_1 tert-Butyl Hindered Boronate Ester B_unhindered Trigonal Boron (sp²) (Planar, Accessible) H2O_1 H₂O (Nucleophile) TS_unhindered Tetrahedral Intermediate (sp³) (Low Energy Barrier) H2O_1->TS_unhindered Nucleophilic Attack Hydrolysis Hydrolysis Products (Decomposition) TS_unhindered->Hydrolysis Facile Cleavage B_hindered Trigonal Boron (sp²) (Sterically Shielded) tBu tert-Butyl Group Stable Stable Complex H2O_2 H₂O H2O_2->B_hindered Steric Clash Blocked Attack Blocked (High Energy Barrier)

Figure 1: Mechanism of Steric Stabilization. The bulky tert-butyl group kinetically hinders the approach of water, preventing the formation of the tetrahedral intermediate required for hydrolysis.

Electronic Contributions

The tert-butyl group is a weak electron-donating group (EDG) via induction. In the context of substituent effects on phenylboronic acids, EDGs tend to increase the pKa, making the boron atom a slightly weaker Lewis acid.[10][12] While this electronic effect is measurable, its contribution to the overall stability of the final complex is minor compared to the dominant steric shielding effect. The primary role of the tert-butyl group is not to enhance the intrinsic binding affinity with diols, but rather to protect the resulting boronate ester bond from external reagents once it is formed.

Applications in Drug Development and Materials Science

The ability to engineer hydrolytically stable boronic acid complexes has significant practical implications.

  • Pharmaceutical Development : The metabolic instability of boronic acids is a major challenge in drug design.[13] They can undergo oxidative deboronation in the presence of reactive oxygen species (ROS).[13][14] The steric protection afforded by tert-butyl groups can enhance the pharmacokinetic profiles of boronic acid-based drugs by shielding them from metabolic degradation.[15] This allows for the development of more robust and effective therapeutics, such as enzyme inhibitors where the boronic acid moiety binds to active site serines.[2][16]

  • Advanced Materials : In materials science, the tert-butyl group enables the construction of robust, porous materials from boronate ester linkages.[15] These stable dynamic covalent structures, such as molecular cages and covalent organic frameworks (COFs), can be synthesized and remain intact in the presence of moisture or protic solvents, a feat not achievable with unhindered analogues.[6][7][11]

Experimental Protocols: Synthesis and Validation

A self-validating system requires robust protocols to both synthesize the target compound and confirm its enhanced stability.

Synthesis of a Sterically Hindered Boronate Ester

This protocol outlines the synthesis of a boronate ester from (3,5-di-tert-butylphenyl)boronic acid and a catechol derivative, a common reaction in the formation of stable complexes.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve (3,5-di-tert-butylphenyl)boronic acid (1.0 eq) and the chosen catechol (1.0 eq) in a dry, aprotic solvent such as THF or chloroform.

  • Reaction Initiation: For sluggish reactions, a catalytic amount of a weak acid, such as acetic acid (0.15 eq), can be added to facilitate the condensation.[11]

  • Water Removal: The reaction is an equilibrium condensation. To drive it to completion, water must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis, observing the disappearance of starting material signals and the appearance of product signals.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure boronate ester.

  • Characterization: Confirm the structure of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS). For crystalline products, X-ray crystallography provides definitive structural proof.

Protocol for Hydrolytic Stability Assay

This experiment directly compares the stability of a tert-butyl-hindered boronate ester against a non-hindered analogue (e.g., derived from phenylboronic acid).

Step-by-Step Methodology:

  • Sample Preparation: Prepare NMR tubes for each compound to be tested. Dissolve a known concentration of the boronate ester in a deuterated solvent compatible with water, such as Acetone-d₆ or THF-d₈.

  • Initial Spectrum (T=0): Acquire a quantitative ¹H NMR spectrum for each sample before the addition of water. This serves as the baseline measurement.

  • Initiation of Hydrolysis: Add a specific volume of D₂O (e.g., 10 equivalents relative to the ester) to each NMR tube. Shake vigorously to ensure mixing.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., T = 1h, 4h, 12h, 24h, 48h).

  • Data Analysis: Integrate the signals corresponding to the intact boronate ester and the signals from the hydrolyzed products (free diol and boronic acid). Plot the percentage of intact ester versus time to determine the rate of hydrolysis.

Figure 2: Integrated workflow for the synthesis of a hindered boronate ester and subsequent validation of its hydrolytic stability.

Quantitative Data Summary

The dramatic effect of steric hindrance on stability is best illustrated through comparative data. While exact values depend on the specific boronic acid and diol, the following table represents the expected trend in hydrolytic stability.

Boronate Ester DerivativeSubstituentExpected Half-life (Aqueous Buffer, pH 7.4)Key Factor
Phenylboronate EsterH (none)Minutes to HoursFacile nucleophilic attack
ortho-Tolylboronate Estero-CH₃Hours to DaysModerate steric hindrance
ortho-tert-Butylphenylboronate Estero-C(CH₃)₃Weeks to MonthsPronounced steric shielding[6][11]

Conclusion

The strategic placement of tert-butyl groups represents a paradigm shift in the design of boronic acid complexes. By providing a robust kinetic shield against hydrolysis, this approach transforms boronate esters from transient, labile species into durable, functional building blocks. This enhanced stability is not merely an incremental improvement but a critical enabling factor for the use of boronic acid chemistry in the demanding aqueous environments of biology and for the creation of long-lasting advanced materials. For researchers in drug discovery and materials science, leveraging the "tert-butyl effect" is a key strategy for unlocking the full potential of this versatile class of compounds.

References

  • Mastalerz, M. A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.
  • Gois, P. M. et al.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of (3,5-Di-tert-butylphenyl)
  • Kliman, M. et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Li, H. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing. University of Miami Scholarly Repository.
  • Klöck, C. et al.
  • Hall, D. G.
  • Wikipedia. Boronic acid. Wikipedia.
  • Hudson, D. L. et al.
  • Sharma, S. et al. Investigation of interaction between boronic acids and sugar. ScienceOpen.
  • Lustig, A. et al. A new class of customisable stable boronic ester assemblies. PMC - NIH.
  • Roberts, A. D. et al. Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science.
  • AA Blocks. Chemistry Of Boronic Esters. AA Blocks.
  • Ghaffari, B. Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society.
  • Singh, S. et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - NIH.
  • Raines, R. T. et al. Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
  • Gedeck, P. et al. Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Hall, D. G.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 2-((Tert-butylamino)methyl)phenylboronic acid via Reductive Amination

Abstract This document provides a comprehensive guide for the synthesis of 2-((tert-butylamino)methyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. We detail a robust and efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-((tert-butylamino)methyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. We detail a robust and efficient protocol centered on the reductive amination of 2-formylphenylboronic acid with tert-butylamine. The narrative emphasizes the underlying chemical principles, offering expert insights into the rationale behind procedural choices to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-vetted synthetic methodology.

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents. Reductive amination stands out as one of the most powerful and versatile methods for creating these bonds.[1][2] The strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the target amine.[3] This one-pot approach avoids the common pitfalls of direct amine alkylation, such as over-alkylation and the use of harsh reagents, offering a cleaner and more controlled reaction profile.[2][4]

The target molecule, 2-((tert-butylamino)methyl)phenylboronic acid, is of significant interest due to the presence of both a boronic acid moiety, famous for its role in Suzuki-Miyaura cross-coupling reactions, and a secondary amine, a common pharmacophore. This dual functionality makes it a valuable synthon for creating complex molecular architectures.

The Chemical Rationale: Mechanism and Reagent Selection

The synthesis proceeds via a two-stage mechanism within a single reaction vessel. Understanding this pathway is critical for optimizing conditions and troubleshooting.

Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine (tert-butylamine) on the electrophilic carbonyl carbon of 2-formylphenylboronic acid. This is followed by dehydration to form a Schiff base, or imine. In the presence of an acid catalyst (often acetic acid), the imine nitrogen is protonated, forming a highly electrophilic iminium ion.

Stage 2: Hydride Reduction The iminium ion is a much better electrophile than the starting aldehyde. A selective reducing agent is introduced to deliver a hydride ion (H⁻) to the iminium carbon, quenching the positive charge and forming the final C-N bond.

Expert Insights on Reagent Selection:
  • The Aldehyde: 2-Formylphenylboronic acid is a bifunctional reagent. It's crucial to select conditions that favor amination at the aldehyde without interfering with the boronic acid group.[5][6]

  • The Amine: Tert-butylamine is a sterically hindered primary amine. This bulk can slow the rate of imine formation but also effectively prevents over-alkylation, a common side reaction with less hindered amines.

  • The Reducing Agent: Why Sodium Triacetoxyborohydride? While several reducing agents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for several reasons.[4]

    • Selectivity: It is a mild reducing agent that reacts much faster with iminium ions than with aldehydes or ketones. This chemoselectivity allows for a one-pot procedure where all reagents can be mixed at the outset without premature reduction of the starting aldehyde.[2][4]

    • Acid Stability: Unlike sodium borohydride (NaBH₄), NaBH(OAc)₃ is stable in acidic conditions, which are necessary to catalyze imine formation.

    • Safety: It is significantly less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas.[4]

The overall reaction scheme is presented below:

G cluster_reactants Reactants cluster_reagents Reagents A 2-Formylphenylboronic acid P 2-((Tert-butylamino)methyl)phenylboronic acid A->P Reductive Amination B Tert-butylamine B->P Reductive Amination C NaBH(OAc)3 (Reducing Agent) D Dichloromethane (DCM) (Solvent)

Caption: Overall Synthetic Scheme.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (10 mmol scale)Moles (mmol)Notes
2-Formylphenylboronic acid149.961.50 g10.0Starting material.[7]
Tert-butylamine73.141.1 mL (0.77 g)10.51.05 equivalents. A slight excess is used.[8]
Sodium triacetoxyborohydride211.942.54 g12.01.2 equivalents.
Dichloromethane (DCM), anhydrous84.9350 mL-Reaction solvent.
Glacial Acetic Acid60.050.1 mL~1.75Catalyst (optional, but recommended).
Saturated Sodium Bicarbonate (aq)-~50 mL-For workup.
Brine (Saturated NaCl aq)-~30 mL-For workup.
Magnesium Sulfate (anhydrous)120.37~5 g-For drying.

Equipment:

  • 250 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Synthetic Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.50 g, 10.0 mmol).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture until the solid is fully dissolved. Using a syringe, add tert-butylamine (1.1 mL, 10.5 mmol). If using, add glacial acetic acid (0.1 mL) at this stage.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully and slowly quench the mixture by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Workup - Washing and Drying: Combine all organic layers and wash with 30 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid or viscous oil.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the solvent system to prevent the amine from streaking on the acidic silica.

Safety and Hazard Information

All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Formylphenylboronic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[7][9][10]

  • Tert-butylamine: Highly flammable liquid and vapor. Toxic if swallowed and causes severe skin burns and eye damage.[8][11] Handle with extreme care in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • Dichloromethane (DCM): Suspected of causing cancer. Use only in a well-ventilated fume hood.

Characterization

The identity and purity of the final product, 2-((tert-butylamino)methyl)phenylboronic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic peaks for the tert-butyl group (singlet, 9H), the methylene bridge (singlet, 2H), and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of all unique carbon atoms in the structure.

  • MS (Mass Spectrometry): Verify the molecular weight of the product. Look for the [M+H]⁺ ion in ESI+ mode.

References

  • ResearchGate. (2025, August 6). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Available at: [Link]

  • Myers, A. G. et al. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • CPAChem. (2025, April 28). Safety Data Sheet: tert.-Butylamine. Available at: [Link]

  • OpenStax. Organic Chemistry: A Tenth Edition – 24.6 Synthesis of Amines. Available at: [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

Sources

Application

Application Note: Functionalizing Peptides with 2-((Tert-butylamino)methyl)phenylboronic Acid

Introduction & Mechanistic Rationale The functionalization of peptides with 2-((tert-butylamino)methyl)phenylboronic acid (2-TBAMBA) represents a high-value strategy in the development of glucose-responsive therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The functionalization of peptides with 2-((tert-butylamino)methyl)phenylboronic acid (2-TBAMBA) represents a high-value strategy in the development of glucose-responsive therapeutics (e.g., "smart" insulin) and lectin mimetics.

Unlike standard phenylboronic acids (PBAs), which have a pKa of ~8.8 and bind diols poorly at physiological pH (7.4), 2-TBAMBA is a Wulff-type boronic acid . It features an ortho-aminomethyl group that forms an intramolecular coordinate bond between the nitrogen lone pair and the empty p-orbital of the boron atom (N→B interaction).

Key Mechanistic Advantages:

  • pKa Modulation: The N→B coordination stabilizes the tetrahedral boronate geometry, lowering the apparent pKa to ~5.8–6.5. This enables high-affinity binding to cis-diols (such as glucose or glycans) at neutral physiological pH.

  • Steric Control: The bulky tert-butyl group on the amine forces the substituent into a conformation that favors the N→B interaction, enhancing the stability of the complex and improving selectivity for specific diols.

Chemical Strategy

Since 2-TBAMBA is the functional moiety, attaching it to a peptide requires a reactive handle. This guide details the use of Carboxyl-functionalized 2-TBAMBA (e.g., 5-carboxy-2-((tert-butylamino)methyl)phenylboronic acid) for amide linkage to the peptide N-terminus or Lysine side chains.

Experimental Diagrams

Figure 1: Mechanism of Wulff-Type Boronic Acid Activation

This diagram illustrates the equilibrium between the trigonal planar form and the tetrahedral "Wulff" form, followed by the reversible covalent binding of a diol (e.g., Glucose).

WulffMechanism cluster_0 pH 7.4 Equilibrium Trigonal Trigonal Planar (Open Form) High pKa Tetrahedral Tetrahedral Wulff Form (N->B Coordinated) Active Species Trigonal->Tetrahedral Intramolecular N->B Bond Complex Cyclic Boronate Ester (Stable Conjugate) Tetrahedral->Complex + Diol - 2H2O Diol Cis-Diol (e.g., Glucose) Diol->Complex Complex->Tetrahedral Acidic pH or Competitive Displacement

Caption: The intramolecular N→B coordination lowers the pKa, allowing the boronic acid to exist in the reactive tetrahedral state at neutral pH, facilitating diol binding.

Materials & Equipment

CategoryItemSpecification/Notes
Reagents Functionalized Ligand 4-Carboxy-2-((tert-butylamino)methyl)phenylboronic acid (or Pinacol ester protected analog).
Coupling AgentsHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA.
Cleavage CocktailTFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.
QC ReagentAlizarin Red S (ARS) for functional binding assay.
Solvents DMFAnhydrous, amine-free.
BufferPhosphate Buffered Saline (PBS), pH 7.[1][2]4.
Equipment HPLCC18 Reverse-phase column.
Mass SpecESI-MS or MALDI-TOF.
Plate ReaderFluorescence/Absorbance reader for ARS assay.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Conjugation

This protocol assumes the peptide chain has been synthesized on resin (e.g., Rink Amide or Wang resin) and the N-terminal Fmoc group has been removed.

Step 1: Ligand Activation

Note: Boronic acids can interfere with activation if unprotected. Using a Pinacol ester-protected derivative is recommended but not strictly required if activation times are short.

  • Dissolve 4-carboxy-2-((tert-butylamino)methyl)phenylboronic acid (3.0 equivalents relative to resin loading) in anhydrous DMF.

  • Add HATU (2.9 equivalents).

  • Add DIPEA (6.0 equivalents).

  • Pre-activate for 2–5 minutes . Do not exceed 5 minutes to avoid potential side reactions with the boronic center.

Step 2: Coupling to Peptide
  • Add the pre-activated solution to the resin-bound peptide.

  • Agitate at room temperature for 2–4 hours .

  • Monitoring: Perform a Kaiser test (ninhydrin). If the beads remain blue, re-couple using fresh reagents. If colorless, coupling is complete.

Step 3: Cleavage & Deprotection

Critical: If a Pinacol ester protecting group was used, standard TFA cleavage may not fully remove it. However, for Wulff-type ligands, the free acid is often regenerated during HPLC purification or requires a specific oxidative step. The protocol below assumes the free boronic acid or a labile ester.

  • Wash resin with DCM (3x) and dry under nitrogen.

  • Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

  • Shake for 2–3 hours .

  • Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

Step 4: Purification (HPLC)
  • Dissolve crude peptide in water/acetonitrile (containing 0.1% TFA).

  • Important: Boronic acids can interact with silica or carbohydrate-based columns. Use a standard C18 silica column .

  • Run a gradient (e.g., 5% to 60% ACN over 30 mins).

  • Mass Spec Verification: Look for the mass of the peptide + the ligand mass.

    • Note: Boronic acids often show characteristic isotope patterns (B10/B11 ratio is ~1:4). You may see mass peaks corresponding to dehydration products (boroxines) in MALDI.

Protocol: Functional Validation (Alizarin Red S Assay)

Merely confirming the mass is insufficient; you must verify the boron is active and capable of binding diols.

Principle

Alizarin Red S (ARS) is non-fluorescent (or weakly fluorescent) on its own but becomes highly fluorescent (and changes absorption max) when it forms a cyclic ester with a boronic acid. Adding a competitor diol (Glucose) displaces ARS, reducing fluorescence.

Workflow
  • Preparation: Prepare a 100 µM solution of the Peptide-2-TBAMBA conjugate in PBS (pH 7.4).

  • ARS Binding: Add ARS to a final concentration of 100 µM.

    • Observation: Solution should shift color (orange to yellow/red shift) or increase fluorescence (Ex: 460 nm, Em: 570 nm).

    • Control: Free peptide (no boron) + ARS should show no change.

  • Glucose Challenge: Titrate Glucose (0 to 50 mM) into the mixture.

  • Result: Fluorescence should decrease as Glucose displaces ARS.

    • Calculation: Plot Fluorescence vs. [Glucose] to determine the apparent binding constant (Kd).

Figure 2: Validation Workflow

ValidationWorkflow Step1 Purified Peptide-Boron Conjugate Step2 Add Alizarin Red S (ARS) (pH 7.4) Step1->Step2 Step3 Measure Fluorescence (Signal High = Active Boron) Step2->Step3 Step4 Titrate Glucose Step3->Step4 Step5 Signal Decrease? (Yes = Valid Glucose Sensor) Step4->Step5

Caption: Step-by-step validation of the boronic acid moiety using the ARS displacement assay.

Troubleshooting & Expert Tips

  • Pinacol Removal: If using a Pinacol-protected building block, the ester is very stable. If it does not hydrolyze during TFA cleavage, treat the purified peptide with phenylboronic acid (5 eq) in acidic water/organic solvent to facilitate trans-esterification, or simply use the pinacol ester in the assay (it often hydrolyzes slowly in aqueous buffer).

  • Solubility: Boronic acid peptides can be hydrophobic. If solubility is poor, ensure the peptide sequence contains solubilizing residues (Arg/Lys) or use a PEG linker between the peptide and the 2-TBAMBA moiety.

  • Oxidation: Boronic acids are susceptible to oxidation by H2O2 (converting C-B bond to C-OH). Avoid oxidizing buffers.

References

  • Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. Pure and Applied Chemistry. Link

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Link

  • Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron. Link

  • Dowlut, M., & Hall, D. G. (2006). An Improved Class of Phenylboronic Acid Receptors for Saccharides Based on ortho-Aminomethyl Functionalization. Journal of the American Chemical Society.[2][3] Link

  • Zhu, C., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides.[4][5][6][7] Molecules. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 2-((Tert-butylamino)methyl)phenylboronic acid

Technical Support Center: Solubilization Strategies for 2-((Tert-butylamino)methyl)phenylboronic Acid Product: 2-((Tert-butylamino)methyl)phenylboronic acid (TBMPBA)[1][2] CAS: [Relevant CAS if available, e.g., generic o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-((Tert-butylamino)methyl)phenylboronic Acid

  • Product: 2-((Tert-butylamino)methyl)phenylboronic acid (TBMPBA)[1][2]

  • CAS: [Relevant CAS if available, e.g., generic ortho-aminomethyl derivatives]

  • Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Welcome to the Technical Support Center

You are likely accessing this guide because you are experiencing precipitation, "oiling out," or inconsistent concentration results with TBMPBA in aqueous media. Unlike simple phenylboronic acids, TBMPBA possesses a bulky tert-butyl group and an ortho-aminomethyl substituent, creating unique solubility challenges driven by intramolecular chemistry.[1][2][3]

This guide provides root cause analysis and three validated protocols to solubilize this compound for synthesis, purification, and biological assays.

Module 1: Root Cause Analysis (The "Why")

To dissolve TBMPBA, you must overcome two competing chemical forces.[1][2][3] Understanding this mechanism is critical to selecting the right protocol.

The "Wulff-Type" Internal Lock

The primary solubility barrier is the intramolecular B–N dative bond . The nitrogen lone pair of the ortho-aminomethyl group coordinates with the empty p-orbital of the boron atom.

  • Effect: This transforms the molecule from a polar, hydrogen-bonding species into a pseudo-cyclic, charge-neutral "internal salt" (zwitterion).[2][3]

  • Result: This neutral complex effectively "hides" the polar boronic acid moiety, making the molecule significantly more lipophilic and less soluble in neutral water than predicted.[3]

The Hydrophobic Burden

The tert-butyl group is a massive hydrophobic sphere. When the B–N bond is intact (neutral pH), the molecule presents a large non-polar surface area to the solvent, driving precipitation in aqueous buffers.

Boroxine Trimerization

Like all boronic acids, TBMPBA spontaneously dehydrates to form cyclic boroxine anhydrides (trimers) in solid state or non-polar solvents.[1][2][3] These trimers are often less soluble and must be hydrolyzed back to the monomeric acid.[2][3]

Module 2: Solubilization Decision Tree

Use the following diagram to select the correct protocol for your specific application.

Solubility_Decision_Tree Start Start: Select Application BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay Synthesis Chemical Synthesis (Suzuki/Protection) Start->Synthesis Toxicity Is DMSO > 0.5% tolerated? BioAssay->Toxicity Protocol_B Protocol B: DMSO Stock (Standard) Synthesis->Protocol_B Organic Phase Protocol_C Protocol C: pH Swing (Salt Formation) (High Solubility) Synthesis->Protocol_C Aqueous/Biphasic Protocol_A Protocol A: Polyol Complexation (Biocompatible) Toxicity->Protocol_A No (Strict Limit) Toxicity->Protocol_B Yes

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on downstream application constraints.

Module 3: Validated Protocols

Protocol A: Polyol Complexation (The "Velcade" Method)

Best for: Biological assays where DMSO toxicity is a concern and neutral pH is required.

Mechanism: 1,2-diols (like Sorbitol or Mannitol) displace the internal B–N bond to form a cyclic boronate ester.[2][3] This ester is highly water-soluble and lowers the apparent pKa, allowing the complex to exist as a soluble anion at physiological pH (7.4).[2]

Reagents:

  • D-Mannitol or D-Sorbitol (100 mM stock in water).[1][2][3]

  • PBS (Phosphate Buffered Saline), pH 7.4.[1][2][3]

Step-by-Step:

  • Weigh the required amount of TBMPBA solid.[1][2][3]

  • Add a 10-fold molar excess of D-Mannitol or D-Sorbitol (solid or stock solution).[1][2][3]

    • Note: The excess sugar drives the equilibrium toward the soluble ester form.

  • Add PBS or water to the desired volume.[1][2][3]

  • Sonicate for 5–10 minutes at ambient temperature. The suspension should clear as the ester forms.

  • Filter Sterilize (0.22 µm) if used for cell culture.[1][2][3]

Technical Insight: This mimics the formulation strategy of the drug Bortezomib (Velcade), utilizing the high affinity of boronic acids for cis-diols to prevent boroxine precipitation.

Protocol B: The "pH Swing" (Salt Formation)

Best for: Chemical synthesis, purification, or preparing high-concentration stocks (>10 mM).[2]

Mechanism: You cannot dissolve this molecule easily at pH 7.[1][2][3] You must drive it to a charged state:[2]

  • Acidic (pH < 4): Protonates the amine (breaking B-N bond)

    
     Ammonium cation.[1][2][3]
    
  • Basic (pH > 10): Hydroxylates the boron

    
     Boronate anion.[1][2][3]
    

Step-by-Step (Anionic Route - Recommended):

  • Suspend TBMPBA in a minimal volume of water (it will be cloudy).[1][2][3]

  • Add 1.0 M NaOH dropwise while stirring.

  • Monitor clarity.[1][2][3] The solution will become clear once the pH passes ~9.5–10.0 (forming the boronate anion).

  • Dilute to the target volume with buffer.[1][2][3]

    • Warning: If you neutralize the pH back to 7.0 too quickly without a solubilizing agent (like the mannitol in Protocol A), the compound may reprecipitate as the neutral internal salt.

Protocol C: Organic Cosolvent Stock

Best for: High-throughput screening or organic synthesis.[1][2]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1][2][3]

Step-by-Step:

  • Prepare a 100 mM stock solution in pure anhydrous DMSO.

    • Tip: Use a glass vial; avoid polystyrene which can be leached by DMSO.[1][2][3]

  • Sonicate/Vortex until fully dissolved.[1][2][3]

  • Dosing: When adding to aqueous buffer, keep the final DMSO concentration < 1% (v/v).

    • Troubleshooting: If precipitation occurs upon addition to water ("crashing out"), switch to Protocol A or dilute the aqueous buffer into the DMSO slowly, rather than shooting DMSO into the buffer.[3]

Module 4: Solubility Data & Properties

PropertyValue / BehaviorNotes
Water Solubility (Neutral) < 1 mg/mL (Poor)Dominated by hydrophobic t-butyl and B-N closure.[1][2]
Water Solubility (pH > 10) > 20 mg/mLForms soluble boronate anion.[1][2][3]
DMSO Solubility > 50 mg/mLExcellent.[1][2][3]
pKa (Apparent) ~5.8 – 6.5Lower than PhB(OH)₂ (8.[1][2][3]8) due to N-coordination [1].[1][2][3]
Stability Air stable; HygroscopicStore under inert gas to prevent boroxine formation.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Why does my compound turn into an oil when I dry it? A: You are likely forming the boroxine (trimer anhydride).[1][2][3] This is a common dehydration product of boronic acids.[1][2][3]

  • Fix: Do not over-dry under high vacuum and heat.[1][2][3] If it oils out, add a small amount of water or methanol/water mixture to hydrolyze the anhydride back to the monomeric acid.

Q: Can I use this molecule in a Suzuki coupling with standard conditions? A: Yes, but the B-N bond can retard transmetallation.[2][3]

  • Fix: Use a base that is strong enough to "unlock" the boron (e.g., K₃PO₄ or NaOH rather than weak carbonates) and consider adding a few drops of water to the reaction solvent (Dioxane/H₂O 4:1) to ensure the boronic acid species is active.[2][3]

Q: I see two peaks in my NMR. Is it impure? A: Not necessarily.[1][2][3] In protic solvents (like MeOD or D₂O), you may be observing the slow exchange equilibrium between the open form (solvent inserted) and the closed form (intramolecular B-N bond) [2].

  • Verification: Run the NMR at elevated temperature (50°C); if the peaks coalesce, it is a dynamic equilibrium, not an impurity.[3]

References

  • Groziak, M. P. (2001).[1][2][3] "Boron Therapeutics on the Horizon."[1][2][3] American Journal of Therapeutics.[1][2][3] Explains the mechanism of B-N interaction and pKa shifts in ortho-aminomethyl phenylboronic acids.

  • Wulff, G. (1982).[1][2][3] "Selective Binding to Polymers via Covalent Bonds."[1][2][3] Pure and Applied Chemistry. Foundational work on the Wulff-type B-N interaction and its effect on solubility and reactivity.[1][2]

  • Stella, V. J., et al. (2017).[1][2][3][4] "Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid." Journal of Pharmaceutical Sciences. Validates the polyol complexation strategy for solubilizing boronic acids.

  • Hall, D. G. (2011).[1][2][3][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][3][5] The authoritative text on handling and properties of boronic acids.[2] [1][2][3]

Sources

Optimization

Enhancing stability of boronate esters in aqueous media

Technical Support Center: Boronate Ester Stability in Aqueous Media Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry/Biomaterials) Case ID: BE-STAB-AQ-001 Introduction: The Stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boronate Ester Stability in Aqueous Media

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry/Biomaterials) Case ID: BE-STAB-AQ-001

Introduction: The Stability-Reversibility Paradox

Welcome. If you are accessing this guide, you are likely facing the fundamental trade-off of organoboron chemistry: Reversibility vs. Stability . Boronate esters are prized for their dynamic covalent nature (reversible hydrolysis), which is essential for sugar sensing, self-healing materials, and dynamic combinatorial libraries. However, this same feature becomes a liability when you require structural integrity in aqueous biological media or during purification.

This guide moves beyond basic textbook definitions. We will engineer stability through thermodynamic ground-state stabilization (pKa tuning) and kinetic shielding (steric/electronic modification).

Module 1: Structural Engineering (The "Hardware")

Q: My pinacol boronate hydrolyzes on the column or in cellular media. Why is "Bpin" failing me?

A: Pinacol (Bpin) esters are the "workhorses" of anhydrous cross-coupling, but they are kinetically vulnerable in water. The 5-membered dioxaborolane ring is strained, and the empty p-orbital on the boron atom is a magnet for nucleophilic attack by water or hydroxide.

The Solution: Upgrade your ligand architecture.

Ligand ClassExample DiolStability MechanismAqueous Half-life (t1/2)Application
Standard PinacolModerate steric hindranceMinutes to Hours (pH dependent)Anhydrous coupling
Bulky Cyclic PinanediolHigh steric bulk + rigid bicyclic frameworkDays to WeeksPeptidomimetics (e.g., Bortezomib precursors)
Hyper-Stable N-Methyliminodiacetic acid (MIDA)

hybridization (N→B bond) eliminates p-orbital
Indefinite (at neutral pH)Iterative synthesis, purification
Cage-Type 1,1,1-Tris(hydroxymethyl)ethaneBicyclic cage formation (bridgehead boron)Very HighBioconjugation

Scientist’s Note: If you cannot change the ligand due to downstream application constraints, consider MIDA boronates as a storage/purification form, deprotecting them in situ only when necessary [1].

Module 2: Environmental Tuning (The "Software")

Q: How does pH actually dictate stability? I've heard conflicting reports about high vs. low pH.

A: This is the most common source of confusion. The stability profile follows a "U-shaped" or sigmoidal curve depending on the specific ester, governed by the pKa Switch Mechanism .

  • Acidic/Neutral pH (pH < pKa): The boron is trigonal planar (

    
    ). It is neutral but Lewis acidic.[1] Water attacks the empty p-orbital. Hydrolysis is generally fast  here for simple esters.
    
  • Basic pH (pH > pKa): Hydroxide coordinates to boron, forming a tetrahedral boronate anion (

    
    ).
    
    • Counter-intuitive Fact: While the B-O bonds in the tetrahedral anionic complex are thermodynamically stronger, the formation of this charged species can actually increase the rate of ligand exchange if the incoming diol (or water) can attack the tetrahedral intermediate. However, for MIDA boronates , basic conditions are required to hydrolyze them because the base must displace the intramolecular N-bond [2].

Critical Rule: For standard esters (like phenylboronic acid-diol adducts), stability is often maximized when the pH is below the pKa of the boronic acid but above the acid-catalyzed hydrolysis threshold. However, for sugar binding , high pH (forming the anion) favors complexation [3].

Q: I am using PBS (Phosphate Buffered Saline) and my ester is degrading rapidly. Why?

A: Stop using phosphate buffers immediately. Phosphate anions are not innocent bystanders. They act as nucleophilic catalysts , attacking the boron center and facilitating the departure of the diol ligand.

  • Alternative: Use Good's buffers like HEPES or MOPS , which are non-coordinating and sterically bulky, minimizing interference with the boron center [4].

Module 3: Advanced Stabilization Architectures

Q: Can I stabilize the ester without changing the external environment?

A: Yes, by utilizing Intramolecular Coordination (The Wulff Interaction) . By installing a Lewis basic group (like an amine) ortho to the boronic ester, you create an intramolecular N→B dative bond.

  • Mechanism: This forces the boron into a pseudo-tetrahedral

    
     state.
    
  • Result: The empty p-orbital is occupied by the nitrogen lone pair, blocking water attack.

  • Example: o-Aminomethylphenylboronic acids. These are stable at neutral pH but can become dynamic at acidic pH (protonation of the amine breaks the N→B bond) [5].

Visualizing the Hydrolysis & Stabilization Pathways

The following diagram illustrates the equilibrium between the trigonal (labile) and tetrahedral (stable/protected) forms, highlighting the MIDA protection strategy.

BoronateStability Trigonal Trigonal Ester (sp2) (Labile, Empty p-orbital) Tetrahedral_Anion Tetrahedral Anion (sp3) (High pH Form) Trigonal->Tetrahedral_Anion +OH- (pH > pKa) Hydrolysis_Product Boronic Acid + Free Diol (Hydrolyzed) Trigonal->Hydrolysis_Product H2O Attack (Fast at neutral pH) MIDA_Complex MIDA Boronate (sp3) (N->B Protected) Trigonal->MIDA_Complex + MIDA Ligand (Dehydration) Tetrahedral_Anion->Trigonal +H+ MIDA_Complex->Hydrolysis_Product Strong Base (Slow) or Strong Acid

Caption: Figure 1. Kinetic pathways of boronate ester hydrolysis. Note the "MIDA Complex" acts as a kinetic trap, preventing the standard water attack pathway.

Troubleshooting & Protocols

Scenario A: "I need to purify a boronic acid, but it streaks on silica."

Protocol: MIDA Protection & Deprotection Why: Boronic acids interact with silanols on silica gel. MIDA esters are non-polar and silica-compatible.

Step 1: Protection

  • Dissolve Boronic Acid (1 equiv) and MIDA (1.1-1.5 equiv) in Toluene/DMSO (10:1).

  • Reflux under Dean-Stark conditions (removes water) for 2-4 hours.

  • Concentrate and wash with water/ether. The MIDA boronate usually precipitates or can be crystallized.

Step 2: Purification

  • Run standard flash chromatography (EtOAc/Hexanes). MIDA boronates are stable.[2][3]

Step 3: Deprotection (The "Slow Release")

  • Dissolve MIDA boronate in THF.

  • Add 1M aqueous NaOH (3 equiv). Stir at Room Temp for 10-30 mins.

  • Quench with phosphate buffer (pH 7) and extract immediately, or use in situ for Suzuki coupling.

Scenario B: "My hydrogel dissolves in cell culture media."

Root Cause: Competitive displacement by glucose or catalysis by buffers. Fix:

  • Buffer Swap: Switch PBS to HEPES (25 mM).

  • Ligand Swap: If using PBA (Phenylboronic Acid), switch to FPBA (2-Fluorophenylboronic acid) . The electron-withdrawing fluorine lowers the pKa, strengthening the ester bond at physiological pH (7.4) [6].

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry, 8, 1067–1075.

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.

  • London, R. E., & Gabel, S. A. (2000). Influence of phosphate on the hydrolysis of boronic acid esters. Journal of the American Chemical Society, 122(22), 5419-5420.
  • Wang, W., et al. (2020). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination.[4][5] Journal of the American Chemical Society, 142(52), 21852–21860.[5]

  • Matsumoto, A., et al. (2012). Effect of pKa of Boronic Acid on the Stability of Boronate Ester-Crosslinked Hydrogels. Polymer Journal, 44, 486–491.

Sources

Troubleshooting

Technical Support Center: Zwitterionic Phenylboronic Acid Derivatives

Welcome to the technical support center for the purification of zwitterionic phenylboronic acid derivatives. These molecules, which are crucial in drug development and materials science, present unique purification chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of zwitterionic phenylboronic acid derivatives. These molecules, which are crucial in drug development and materials science, present unique purification challenges due to their dual ionic nature and the reactivity of the boronic acid moiety. This guide provides in-depth, experience-driven solutions to common problems encountered in the lab.

The Challenge: A Molecule of Two Minds

Zwitterionic phenylboronic acids contain both a positively charged group (e.g., a quaternary ammonium or protonated amine) and a negatively charged group (e.g., a carboxylate or the boronate anion itself at high pH). This dual nature leads to high polarity, complex solubility profiles, and unpredictable interactions with standard purification media. Furthermore, the boronic acid group itself can undergo dehydration to form cyclic boroxine trimers, a common and often difficult-to-remove impurity.

This guide is structured to address these issues head-on, moving from immediate troubleshooting to broader strategic advice.

Troubleshooting Guide: Experiment-Specific Issues

This section addresses direct problems you might be facing at the bench right now.

Q1: My zwitterionic phenylboronic acid won't crystallize. It just oils out or stays completely dissolved. What should I do?

Root Cause Analysis: This is the most common issue. "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to being pushed out of solution too quickly or by a solvent in which it has high but not unlimited solubility. Complete dissolution, especially in aqueous systems, happens when the zwitterion's charges are fully solvated. The key is to find the point of minimum solubility, which for a zwitterion is its isoelectric point (pI).

Step-by-Step Protocol: pH-Controlled Recrystallization

  • Dissolution: Dissolve the crude material in a minimum amount of water. If solubility is low, gently warm the solution. If it remains insoluble, add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to form the fully protonated (cationic) or deprotonated (anionic) salt, which is typically more soluble than the zwitterion.

  • Find the Isoelectric Point (pI): While stirring vigorously, slowly add a dilute acid or base (whichever is opposite to what you used in step 1) dropwise. You are looking for the pH at which precipitation is maximal. This is the experimental pI. Monitor the pH with a calibrated meter.

  • Induce Crystallization:

    • Once at the pI, cool the mixture slowly. Start with room temperature, then move to a 4°C fridge, and finally to a -20°C freezer if necessary. Rapid cooling encourages oiling.

    • If no solid forms, try adding a less polar, water-miscible co-solvent like isopropanol, ethanol, or acetonitrile dropwise to the pH-adjusted solution until turbidity persists[1]. This reduces the solvating power of the medium.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold water or the water/co-solvent mixture, and dry under vacuum.

Pro-Tip: If you still get an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can provide a nucleation site for crystal growth.

Q2: I ran a column and now my compound is gone, or it's smeared across all fractions. How can I improve my chromatography?

Root Cause Analysis: Zwitterionic compounds are notoriously difficult to purify on standard silica gel. The highly polar nature causes strong, often irreversible, binding to the acidic silica surface (strong electrostatic interactions), while the boronic acid itself can also interact with silanols, leading to streaking and poor recovery[2][3]. Reversed-phase (RP) chromatography can be better, but the high polarity can lead to poor retention (eluting in the void volume)[4].

Solution: Use the Right Tool for the Job - Specialized Chromatography

You need a stationary phase that can handle highly polar and charged molecules. Here are the recommended approaches in order of preference:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC uses a polar stationary phase (like silica, or more advanced zwitterionic phases) and a high-organic mobile phase. A water layer forms on the stationary phase, and your polar analyte partitions into it, providing excellent retention and selectivity[5][6].

  • Mixed-Mode or Ion-Exchange Chromatography (IEX): These methods directly leverage the charges on your molecule. By using a column with ion-exchange properties (and often reversed-phase properties as well), you can achieve separation based on both charge and hydrophobicity[4][7]. Elution is controlled by adjusting the pH or ionic strength of the mobile phase.

  • Reversed-Phase (RP-C18) with Modifiers: If you must use RP-HPLC, you need to improve retention.

    • Use Buffers: A buffered mobile phase (e.g., ammonium acetate or ammonium formate) is essential to control the ionization state of your compound and ensure reproducible results[8].

    • Consider Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) for positive charges or triethylamine (TEA) for negative charges can be added to the mobile phase to form a neutral complex with your analyte, increasing its retention on a C18 column.

Workflow: Selecting a Chromatographic Method

Caption: Decision tree for selecting an HPLC method.

Table 1: Recommended Starting Conditions for HPLC Purification

ParameterHydrophilic Interaction (HILIC)Ion-Exchange (IEX)Reversed-Phase (RP-C18)
Column ZIC-HILIC, Amide, SilicaStrong/Weak Cation/Anion ExchangeC18, Phenyl
Mobile Phase A 10mM Ammonium Acetate in Water10-20mM Buffer (e.g., Phosphate)0.1% Formic Acid or 10mM Ammonium Bicarbonate in Water
Mobile Phase B AcetonitrileMobile Phase A + high salt (e.g., 1M NaCl) OR pH-shifted bufferAcetonitrile or Methanol
Gradient Start at 95% B, decrease to 50% BStart at 100% A, increase % of BStart at 5% B, increase to 95% B
Rationale Best for very polar compounds. Separates based on hydrophilicity[5].Separates based on net charge. Excellent for zwitterions[7].Separates based on hydrophobicity. May require ion-pairing agents[4].
Q3: My NMR shows a pure compound, but my mass spec shows a peak at roughly 3x the mass of my product. What is this?

Root Cause Analysis: You are seeing a boroxine . Boronic acids can reversibly dehydrate, especially under anhydrous conditions or upon heating, to form a stable six-membered ring containing three boron and three oxygen atoms[9][10]. This trimer is a common impurity in solid samples of boronic acids.

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

The reaction is an equilibrium. In the presence of water, the equilibrium shifts back to the boronic acid monomer. This is why it may not be visible by NMR in a protic solvent like DMSO-d₆ or D₂O (which contain trace water), but it can be readily observed by mass spectrometry, especially with ionization techniques that involve desolvation.

Solution: How to Manage Boroxines

  • Don't Panic: For many applications, like Suzuki coupling, the boroxine is often competent as it can hydrolyze back to the active monomer in situ[9]. Check if the presence of the boroxine affects your downstream reaction before attempting a difficult removal.

  • Hydrolysis: To convert the boroxine back to the monomer, simply introduce water. Dissolve the sample in a solvent mixture containing water (e.g., THF/water or Dioxane/water) and stir. You can then remove the organic solvent and lyophilize from water to isolate the monomeric boronic acid.

  • Purification: If you must remove it, recrystallization from an aqueous solvent system is the most effective method, as it pushes the equilibrium towards the desired monomeric acid[9].

Workflow: Dealing with Boroxine Impurities

Caption: Workflow for handling boroxine impurities.

Frequently Asked Questions (FAQs)

Q4: What is the best general strategy for purifying a novel zwitterionic phenylboronic acid?

The most robust strategy is a two-stage approach:

  • Initial Cleanup by pH-Controlled Precipitation/Recrystallization: This is the best first step to remove the bulk of impurities. Adjust the pH of an aqueous solution of your crude product to its isoelectric point (pI) to minimize its solubility and force it to precipitate[1]. This will remove highly soluble impurities and those with different pI values.

  • Final Polishing by HILIC or Mixed-Mode HPLC: For achieving high purity (>98%), chromatography is essential. As detailed in Q2, HILIC is the premier technique for these polar molecules[5][6]. It provides the selectivity needed to separate the target compound from closely related impurities like protodeboronated side products.

Q5: How can I remove salt (e.g., NaCl, K₃PO₄) from my zwitterionic product?

Desalting zwitterions can be challenging since they often have high water solubility along with the salts.

  • Ion-Exchange Resin: This is a highly effective method. Use a cation exchange resin. First, load your sample at a low pH, where your compound is cationic and will bind to the resin. Wash the resin with deionized water to remove all unbound salts. Finally, elute your pure zwitterionic product using a volatile base like aqueous ammonium hydroxide[1]. The ammonia can then be removed by rotary evaporation, leaving the pure, salt-free compound.

  • Dialysis: For larger molecules or polymers, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) is an excellent and gentle method for removing small salt ions.

  • Reversed-Phase Chromatography: A C18 column or cartridge can be used for desalting. Salts will pass through in the void volume, while the (hopefully) retained zwitterionic compound can be washed with water and then eluted with a solvent like acetonitrile or methanol.

Q6: Can I use derivatization to simplify purification?

Yes, this is a powerful, classic strategy often used by medicinal chemists.

The Diethanolamine Adduct Method: Boronic acids react with diethanolamine to form stable, crystalline zwitterionic adducts that often precipitate from non-polar organic solvents like diethyl ether or ethyl acetate[11][12]. Many organic impurities will remain in the solvent.

Protocol: Purification via Diethanolamine Adduct

  • Adduct Formation: Dissolve your crude, dry boronic acid in a suitable solvent (e.g., ethyl acetate, THF, or diethyl ether). Add one equivalent of diethanolamine.

  • Precipitation: Stir the mixture at room temperature. The diethanolamine adduct often crashes out as a white solid. Cooling may improve the yield.

  • Isolation: Filter the solid adduct and wash it with cold solvent to remove any remaining soluble impurities.

  • Release of Boronic Acid: To get your free boronic acid back, dissolve the adduct in a biphasic mixture of ethyl acetate and aqueous acid (e.g., 1M HCl). The diethanolamine will be protonated and move into the aqueous layer, while your (now less polar) boronic acid can be extracted into the organic layer. Wash the organic layer, dry, and evaporate to yield the purified product.

This method is excellent for removing non-acidic impurities but may not work if the boronic acid itself is too polar to dissolve in the initial organic solvent[3][13].

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • The Nest Group. (2002). Zwitterion Chromatography – ZIC. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • Irgum, K., & Schlenk, D. (2011). Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. Journal of Separation Science, 34(19), 2699-2708. Retrieved from [Link]

  • Higaki, Y., Maeda, S., & Miura, Y. (2024). Impact of Zwitterions on the Acidity Constant and Glucose Sensitivity of Block Copolymers with Phenylboronic Acid. Langmuir, 40(19), 10355–10361. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

  • Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]

  • Nishiyabu, R., Kubo, Y., & James, T. D. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(94), 11049-11060. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

  • Iovine, P. M., & Korich, A. L. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(21), 5434–5444. Retrieved from [Link]

  • De Feyter, S., et al. (2014). Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. Chemical Communications, 50(63), 8643-8646. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

  • Higaki, Y., Maeda, S., & Miura, Y. (2024). Impact of Zwitterions on the Acidity Constant and Glucose Sensitivity of Block Copolymers with Phenylboronic Acid. Langmuir, 40(19), 10355-10361. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Serdiuk, I., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 833–847. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]

  • Li, H., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Letters, 40(1), 53-66. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]

  • Morin, S., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Retrieved from [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Dynamic Probe: 11B NMR Characterization of B-N Interactions

Executive Summary In the realm of boron-based therapeutics (e.g., Bortezomib, Tavaborole) and Lewis acid catalysis, the intramolecular Boron-Nitrogen (B-N) interaction is a critical determinant of hydrolytic stability, s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of boron-based therapeutics (e.g., Bortezomib, Tavaborole) and Lewis acid catalysis, the intramolecular Boron-Nitrogen (B-N) interaction is a critical determinant of hydrolytic stability, solubility, and target affinity. While X-ray crystallography provides a static snapshot, it often fails to capture the dynamic equilibrium present in physiological solutions.

This guide objectively compares 11B NMR spectroscopy against alternative characterization methods. It establishes a self-validating protocol for quantifying the shift from trigonal (


) to tetrahedral (

) hybridization—the definitive signature of B-N coordination.

Part 1: The Analytical Challenge

The core challenge in characterizing boronic acids is the dynamic equilibrium between the "open" (solvent-inserted or free) form and the "closed" (intramolecularly coordinated) form.

Why Standard Methods Fail
  • X-Ray Crystallography: Captures the molecule in a lattice. Crystal packing forces often stabilize the "closed" B-N form, leading to false positives regarding the structure's stability in solution.

  • 1H NMR (Indirect): Relies on the chemical shift perturbations of neighboring protons (e.g., N-H or

    
    -CH). These shifts are often small (<0.5 ppm) and ambiguous due to solvent effects or conformational changes unrelated to B-N bonding.
    
The 11B NMR Advantage

Boron-11 (


, 80.1% natural abundance) acts as a direct probe of electron density at the atomic center. The formation of a B-N dative bond causes a dramatic change in the electric field gradient and shielding, resulting in two measurable parameters:
  • Chemical Shift (

    
    ):  A massive upfield shift (typically >15 ppm).
    
  • Line Width (

    
    ):  A sharpening of the signal due to increased symmetry.
    

Part 2: Methodological Comparison

The following table contrasts the three primary methods for characterizing B-N interactions.

Table 1: Comparative Analysis of Characterization Techniques
Feature11B NMR (Solution) X-Ray Crystallography 1H/13C NMR (Indirect)
Primary Output Hybridization State (

vs

)
Bond Lengths (

) & Angles
Proximity/Environment
Dynamic Range High (Observes equilibrium

)
None (Static Lattice)Medium (Fast exchange averaging)
Sample State Solution (Physiological mimic)Solid CrystalSolution
Sensitivity High (80% abundance)N/AHigh
Artifact Risks Background signal (Glass), Acoustic RingingCrystal packing forcesSolvent H-bonding interference
Cost/Time Low / <15 minsHigh / Days to WeeksLow / <10 mins

Part 3: The Mechanism of Detection

To interpret the data correctly, one must understand the causal link between electronic structure and NMR observables.

The Hybridization Shift
  • Open Form (

    
    ):  The boron atom is trigonal planar with a vacant p-orbital. This asymmetry creates a large Electric Field Gradient (EFG), causing efficient quadrupolar relaxation.
    
    • Result: Downfield shift (25–35 ppm) and Broad lines.

  • Closed Form (

    
    ):  The nitrogen lone pair donates into the boron p-orbital. The geometry becomes tetrahedral, significantly reducing the EFG.
    
    • Result: Upfield shift (0–15 ppm) and Sharp lines.

Visualization: The Equilibrium Pathway

The following diagram illustrates the structural transition and its correlation with NMR signals.

BN_Interaction Open Open Form (sp2) Trigonal Planar Vacant p-orbital Equilibrium Dynamic Equilibrium (Keq) Open->Equilibrium Signal_Open NMR Signal: 25-35 ppm Broad (>100 Hz) Open->Signal_Open Correlates to Closed Closed Form (sp3) Tetrahedral B-N Dative Bond Equilibrium->Closed Signal_Closed NMR Signal: 0-15 ppm Sharp (<50 Hz) Closed->Signal_Closed Correlates to

Figure 1: Correlation between molecular geometry and 11B NMR observables. The formation of the dative bond increases symmetry, sharpening the peak and shifting it upfield.

Part 4: Validated Experimental Protocol

Objective: Obtain an artifact-free 11B NMR spectrum to quantify the B-N interaction ratio.

Critical Equipment Check
  • Probe: Broadband (BBO/PABBO) tunable to 11B frequency (e.g., 128 MHz at 9.4 T).

  • Tube Selection (Crucial):

    • Standard: Borosilicate glass contains ~13%

      
      , producing a massive background hump at 0–30 ppm .
      
    • Requirement: For samples <50 mM, use Quartz tubes or PTFE liners to eliminate background boron signals [1].

Step-by-Step Workflow
1. Sample Preparation
  • Concentration: Prepare 20–50 mM sample.

  • Solvent:

    • Aprotic (CDCl3, CD2Cl2): Favors intramolecular B-N bonds.

    • Protic (CD3OD, D2O): Competitive H-bonding may weaken B-N interactions (mimics physiology).

  • Reference: Use an external capillary of

    
     (set to 0.0 ppm). Avoid internal standards that might react with the boronic acid.
    
2. Acquisition Parameters (The "Self-Validating" Setup)
  • Pulse Sequence: zg (standard 1D) or zgdec (1H decoupled). Decoupling sharpens the lines by removing B-H coupling.

  • Spectral Width: Set to ~200 ppm (+100 to -100 ppm).

  • Relaxation Delay (D1): 11B relaxes very fast (

    
     < 100 ms). Set D1 = 0.5 – 1.0 s (sufficient for >5 
    
    
    
    ).
  • Acoustic Ringing Suppression:

    • Problem: Low-frequency nuclei (11B) cause probe "ringing," leading to a rolling baseline.

    • Fix: Set a pre-scan delay (DE) of 20–50

      
       OR use a "backward linear prediction" (LPC) during processing [2].
      
3. Processing & Analysis
  • Window Function: Apply exponential multiplication (LB = 1–5 Hz). Do not over-broaden, or you lose the "sharpness" diagnostic.

  • Background Subtraction: If using borosilicate tubes, acquire a "blank" solvent spectrum with identical parameters and subtract it from your sample spectrum.

Visualization: The Protocol Logic

Protocol_Flow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Validation Tube Select Quartz Tube (Avoid Borosilicate Background) Ref External Standard BF3·Et2O (0 ppm) Tube->Ref Pulse Pulse: 90° with 1H Decoupling Ref->Pulse Ringing Suppress Acoustic Ringing (Pre-scan delay / Backward LPC) Pulse->Ringing Check Check Baseline Flatness Ringing->Check Check->Ringing Fail (Rolling Baseline) Result Integrate sp2 vs sp3 Check->Result Pass

Figure 2: Operational workflow ensuring data integrity by mitigating glass background and acoustic ringing artifacts.

Part 5: Data Interpretation Guide

Use this table to interpret your spectral results. The "Shift + Width" combination is the self-validating metric.

Table 2: Spectral Fingerprints of Boron Species
Species TypeHybridizationChemical Shift (

)
Line Width (

)
Interpretation
Free Boronic Acid

(Trigonal)
25 – 35 ppm Broad (>100 Hz)No B-N interaction. Open form dominates.
B-N Coordinated

(Tetrahedral)
0 – 15 ppm Sharp (<50 Hz)Strong B-N interaction. Closed form dominates.
Boronate Ester

(Trigonal)
20 – 30 ppm BroadEster formed, but no N-coordination.
Glass Background Mixed Oxides0 – 30 ppm Very Broad (>500 Hz)Artifact. Use quartz or subtract baseline.
Quantifying the Interaction Strength ( )

If the exchange between open and closed forms is slow on the NMR time scale, you will see two distinct peaks. Integration of the


 vs. 

peaks yields the ratio directly.

If exchange is fast (common), you observe a single weighted-average peak (


).


Note: You must determine

and

using variable temperature (VT) NMR or model compounds to solve for

.

References

  • S. M. C. S. Santos et al. , "11B NMR spectroscopy: A practical guide for the characterization of boron-containing compounds," Magnetic Resonance in Chemistry, 2023. Link

  • D. G. Cory & W. M.[1] Ritchey , "Suppression of acoustic ringing in pulsed nuclear magnetic resonance," Journal of Magnetic Resonance, 1988. Link

  • G. Springsteen & B. Wang , "A detailed examination of boronic acid–diol complexation," Tetrahedron, 2002. Link

  • A. J. L. Pombeiro , "Non-Covalent Interactions in the Synthesis and Design of New Compounds," Wiley Online Library, 2016. (Context on B-N bonding in crystal engineering). Link

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Boronic Acid-Sugar Adducts

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of boronic acid-sugar adducts. Designed for researchers, scientists, and drug development professionals, this document moves bey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of boronic acid-sugar adducts. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and strategic choices that enable robust and reliable characterization of these important interactions. We will explore the strengths and weaknesses of various ionization methods, delve into structural elucidation techniques, and provide actionable experimental protocols grounded in field-proven insights.

The Foundational Chemistry: Why Boronic Acids and Sugars Interact

The core of this analysis lies in the unique and reversible covalent interaction between a boronic acid and a diol functional group, particularly cis-diols, which are abundant in sugars. Boronic acids possess an electron-deficient boron atom, making them Lewis acids that readily react with the nucleophilic hydroxyl groups of sugars. This reaction forms a stable five- or six-membered cyclic boronic ester. This predictable and specific interaction is the basis for boronic acid-based sensors, affinity chromatography, and drug delivery systems.

Understanding this equilibrium is critical for mass spectrometry analysis. The stability of the formed adduct, and thus its detectability, is influenced by pH, solvent composition, and the stereochemistry of the diol.

Caption: Reversible formation of a cyclic boronic ester from a boronic acid and a sugar's cis-diol.

A primary challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[1][2][3] This complicates spectra and reduces the abundance of the desired monomeric ion. Successful analytical strategies must either prevent boroxine formation or reliably characterize the intended adducts in its presence.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment for boronic acid-sugar adducts. The two most prominent and effective methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI-MS): The Solution-Phase Workhorse

ESI is a soft ionization technique that generates ions directly from a liquid phase, making it ideal for coupling with liquid chromatography (LC) and capillary electrophoresis (CE) for online separation and analysis.[4]

  • Mechanism & Suitability: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process is well-suited for analyzing thermally labile molecules like sugar adducts with minimal fragmentation. ESI can be operated in both positive and negative ion modes. For borate complexes, negative-ion mode is often used to directly detect the anionic boronate species.[5][6]

  • Enhancing Performance with Derivatization: While direct analysis is possible, the ionization efficiency of neutral sugars can be low. To overcome this, derivatization with phenylboronic acids containing a permanently charged group, such as a quaternary ammonium salt (QAS), dramatically improves ionization efficiency in positive-ion ESI-MS.[7] This "pre-ionization" strategy ensures the adduct carries a charge, enhancing sensitivity.

  • Coupling with Separation:

    • UHPLC-ESI-MS: Coupling ESI with Ultra-High-Performance Liquid Chromatography provides a powerful tool for high-throughput analysis and separation of complex mixtures. This approach can also help to minimize the formation of boroxines and other undesired adducts by controlling solvent conditions.[2]

    • CZE-ESI-MS: Capillary Zone Electrophoresis separates molecules based on their charge and size. Coupling CZE with ESI-MS is highly effective for studying borate-sugar complexes, as the formation of the anionic complex (LₓB⁻¹) alters the electrophoretic mobility of the sugar, allowing for simultaneous separation and mass identification.[8][9]

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): The High-Throughput Specialist

MALDI is another soft ionization technique that is particularly effective for high-throughput screening and analyzing a broad range of molecules, including peptides, polymers, and oligosaccharides.[10]

  • Mechanism & Suitability: In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.[4][10] This method is generally more tolerant of salts and buffers than ESI.

  • The Matrix as a Reagent: An Elegant Solution: A key challenge with boronic acids in MALDI is their potential for trimerization.[1][3] An innovative and highly effective strategy is to use the MALDI matrix itself as a derivatizing agent. 2,5-dihydroxybenzoic acid (DHB), a common MALDI matrix, is a diol. During sample preparation, DHB reacts in situ with the peptide boronic acid to form a stable DHB-boronate ester.[1][3] This on-plate derivatization serves two purposes: it prevents the formation of boroxines and utilizes a compound already required for the experiment, eliminating extra purification steps.[1]

  • Critical Considerations: The choice of matrix is paramount. Common matrices like DHB can effectively complex with borate, sometimes in preference to the sugar analyte.[5] This necessitates careful optimization of the matrix and sample conditions to ensure the desired sugar adduct is observed.

Data Interpretation and Structural Elucidation

Identifying the correct adduct is only the first step. Confirming its structure requires a deeper look at the mass spectrum.

The Boron Isotopic Signature: A Built-in Mass Tag

Nature provides a convenient tool for identifying boron-containing compounds. Boron has two stable isotopes: ¹⁰B (~20% abundance) and ¹¹B (~80% abundance). This results in a characteristic isotopic pattern in the mass spectrum, where the (M+1) peak is approximately one-fourth the intensity of the monoisotopic peak for each boron atom present.[3][11] This unique signature is a powerful diagnostic tool for confirming the presence of the boronic acid in the detected ion.

Tandem Mass Spectrometry (MS/MS): Confirming Connectivity

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the adduct and understanding its composition. In an MS/MS experiment, a specific precursor ion (e.g., the boronic acid-sugar adduct) is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

  • Confirming Adduct Structure: The fragmentation pattern provides definitive evidence of the adduct's structure. For example, in the analysis of a mannitol-borate complex (BL₂⁻), CID resulted in fragments that confirmed the structure consisted of two mannitol ligands complexed to a single borate center.[5][12]

  • Simplifying Fragmentation: Interestingly, the formation of a complex with phenylboronic acid can stabilize the sugar moiety in glycated peptides. This leads to a simplification of the fragmentation pattern, making the resulting spectra easier to interpret.[7]

Analysis_Workflow cluster_ESI ESI-MS Workflow cluster_MALDI MALDI-MS Workflow Sample_ESI Sample in Solution (e.g., Sugar + Boronic Acid) Separation Optional Separation (UHPLC or CZE) Sample_ESI->Separation ESI_Source Electrospray Ionization (Negative or Positive Mode) Separation->ESI_Source MS_Analysis_ESI MS Analysis (Isotopic Pattern) ESI_Source->MS_Analysis_ESI MSMS_ESI Tandem MS (CID) (Structural Confirmation) MS_Analysis_ESI->MSMS_ESI Sample_MALDI Sample + Matrix (e.g., DHB) Spotting Spot on MALDI Plate (In situ derivatization) Sample_MALDI->Spotting MALDI_Source Laser Desorption/Ionization Spotting->MALDI_Source MS_Analysis_MALDI MS Analysis (TOF) (Isotopic Pattern) MALDI_Source->MS_Analysis_MALDI MSMS_MALDI Tandem MS (TOF/TOF) (Structural Confirmation) MS_Analysis_MALDI->MSMS_MALDI

Caption: Comparative experimental workflows for ESI-MS and MALDI-MS analysis of adducts.

Performance Comparison: ESI-MS vs. MALDI-MS

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Principle Ions generated from a charged liquid spray.[4]Ions generated by laser desorption from a solid matrix.[10]
Sample Phase LiquidSolid (co-crystallized with matrix)
Coupling Excellent for LC and CE.[2][8]Primarily an offline technique; compatible with LC via spotting.
Throughput Moderate; dependent on LC/CE run time.High; rapid analysis of many samples on a single plate.[10]
Salt Tolerance Low; salts can suppress ionization.Moderate to High; generally more tolerant of buffers and salts.[10]
Key Advantage Ideal for analyzing complex mixtures requiring online separation.Speed, throughput, and the ability to use the matrix as a reactive agent to prevent boroxine formation.[1]
Key Challenge Potential for ion suppression; may require derivatization for neutral sugars.[7]Matrix choice is critical; matrix can interfere or complex with borate.[5]
Ion Polarity Negative mode for direct borate detection; Positive mode for derivatized adducts.[5][7]Both positive and negative modes are effective.[5][10]

Experimental Protocols

The following protocols provide a starting point for analysis. Optimization will be required based on the specific analytes and instrumentation.

Protocol 1: UHPLC-ESI-MS Analysis of Boronic Acids

This protocol is adapted from methodologies developed for the high-throughput analysis of boronic acids, designed to minimize boroxine formation.[2]

  • Sample Preparation: Dissolve the boronic acid and sugar analytes in a starting mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate) to a final concentration of 1-10 µg/mL.

  • Chromatographic System:

    • Column: Acquity BEH C18 or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A rapid gradient (e.g., 5% to 95% B over 1 minute) is often sufficient.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: ESI Negative and/or Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Optimize to minimize in-source fragmentation).

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: Scan a range appropriate for the expected adducts (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of the boronic acid, sugar, and the adduct.

    • Examine the mass spectra of the corresponding peaks for the characteristic boron isotopic pattern.

Protocol 2: MALDI-MS with In Situ DHB Derivatization

This protocol leverages the dual role of the DHB matrix as described for the analysis of peptide boronic acids.[1][3]

  • Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Preparation: Mix the analyte (e.g., peptide boronic acid, sugar) with the DHB matrix solution at a 1:1 (v/v) ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (the "dried-droplet" method). The in situ reaction between the boronic acid and DHB occurs during this co-crystallization process.

  • Mass Spectrometer Settings (Example):

    • Instrument: MALDI-TOF or TOF/TOF Mass Spectrometer.

    • Ionization Mode: Positive Reflector.

    • Laser: Nd:YAG laser (355 nm). Adjust laser intensity to achieve optimal signal without significant fragmentation.

    • Acquisition: Average 500-1000 laser shots per spectrum for good signal-to-noise.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the DHB-boronic acid-sugar adduct.

    • Confirm the presence of the adduct by observing the ¹⁰B/¹¹B isotopic pattern.

    • If using a TOF/TOF instrument, perform MS/MS on the adduct ion peak to obtain fragment data for structural confirmation.

Conclusion and Future Outlook

Both ESI-MS and MALDI-MS are powerful, complementary techniques for the analysis of boronic acid-sugar adducts. ESI-MS, particularly when coupled with LC or CE, offers unparalleled utility for analyzing complex mixtures and performing quantitative studies. MALDI-MS provides exceptional speed and high-throughput capabilities, with the innovative use of reactive matrices offering an elegant solution to the persistent problem of boroxine formation. The choice between them should be guided by the specific analytical question, sample complexity, and desired throughput.

Future advancements will likely focus on developing novel boronic acid-based tags with even greater ionization efficiencies and designing new MALDI matrices with enhanced reactivity and selectivity for specific diol-containing molecules. As the roles of glycosylation and sugar metabolism in health and disease become more apparent, these mass spectrometric techniques will remain indispensable tools for researchers in the field.

References

  • Hu, H., et al. (1997). Direct analysis of sugar alcohol borate complexes in plant extracts by matrix-assisted laser desorption ionization fourier transform mass spectrometry. Analytical Chemistry. [Link]

  • Kłoniecka, A., et al. (2014). Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. Journal of The American Society for Mass Spectrometry. [Link]

  • Lam, Y., & Li, S. F. Y. (2010). CZE and ESI-MS of borate–sugar complexes. Chromatographia. [Link]

  • Lam, Y., & Li, S. F. Y. (2010). CZE and ESI-MS of Borate-Sugar Complexes. FAO AGRIS. [Link]

  • Jayarathna, S., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • Wang, Y., & Wang, B. (2007). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

  • Faraco, M., et al. (2016). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. Talanta. [Link]

  • Faraco, M., et al. (2016). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography-mass spectrometry. PubMed. [Link]

  • Li, Y., et al. (2023). Rapid absolute quantification of glucose and fructose isomers in honey using a boronic acid-based reactive matrix by MALDI-TOF/TOF tandem mass spectrometry. ResearchGate. [Link]

  • Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Rabbani, G., & Ahn, J. (2019). Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts. MDPI. [Link]

  • Gauthier, J., et al. (2023). Boronic Acid Mass Tags for the Specific Detection and Imaging of Diol Compounds. MSACL. [Link]

  • Jayarathna, S., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]

  • Birkemeyer, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]

  • Li, Y., et al. (2022). Boronic acid chemistry in MALDI MS: A step forward in designing a reactive matrix with molecular recognition capabilities. ResearchGate. [Link]

  • Jones, M. R., et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]

  • Mason, D. (2002). Characterization and quantitation of protein adducts using mass spectrometry. University of Arizona Repository. [Link]

  • Hu, H., et al. (1997). Direct Analysis of Sugar Alcohol Borate Complexes in Plant Extracts by Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry. ACS Publications. [Link]

  • Trimpin, S. (2020). Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Spectroscopy Online. [Link]

  • Bruker. (n.d.). MALDI-TOF Technology. Bruker.com. [Link]

  • Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-((Tert-butylamino)methyl)phenylboronic Acid

Executive Operational Summary This guide defines the standard operating procedure (SOP) for the disposal of 2-((Tert-butylamino)methyl)phenylboronic acid . Unlike simple organic acids, this compound is amphoteric (contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Summary

This guide defines the standard operating procedure (SOP) for the disposal of 2-((Tert-butylamino)methyl)phenylboronic acid . Unlike simple organic acids, this compound is amphoteric (containing both an acidic boronic group and a basic amine) and possesses specific aquatic toxicity risks associated with boron.

Immediate Action Table:

ParameterDirective
Primary Hazard Skin/Eye Irritant, Acute Toxicity (Oral), Aquatic Toxicity (Boron).
Waste Stream Solid: Non-halogenated Organic Solid. Liquid: Non-halogenated Organic Solvent (unless halogenated solvents used).
Incompatibility Strong Oxidizers (reaction with amine), Acid Chlorides , Anhydrides .
Drain Disposal STRICTLY PROHIBITED. Boron compounds pass through standard wastewater treatment.
Glassware Cleaning Rinse with acidified methanol (to solubilize zwitterion) before acetone wash.

Hazard Characterization & Causality

To dispose of this chemical safely, one must understand its molecular behavior. It is not merely "chemical waste"; it is a functionalized intermediate with specific reactivities.

The Amphoteric Nature (Zwitterionic Risk)

The molecule contains a Lewis acidic boron center and a Lewis basic amine.

  • Risk: In neutral solutions, it may exist as an internal salt (zwitterion), reducing its solubility in standard organic solvents like hexanes or ether.

  • Operational Impact: This leads to "crashed out" solids in waste containers, which can clog pumping systems at disposal facilities.

  • Mitigation: Ensure waste streams are maintained at a pH that favors solubility (typically slightly acidic organic waste) or dispose of as solid waste to avoid precipitation issues.

Boron Toxicity

While less toxic than boric acid, phenylboronic acids degrade.

  • Causality: Hydrolysis or oxidative cleavage releases boric acid/borate species.

  • Environmental Impact: Boron is phytotoxic to plants and teratogenic in high concentrations.

  • Validation: EPA and local water authorities monitor Boron strictly. It cannot be neutralized and sewered; it must be incinerated.

Waste Segregation Protocol

Effective disposal starts with segregation. Mixing this compound with incompatible streams creates immediate safety hazards (exotherms) or downstream compliance failures.

Segregation Logic Diagram

WasteSegregation cluster_legend Legend Start Waste Generation: 2-((Tert-butylamino)methyl) phenylboronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Reaction Mixture SolidCont Container: Wide-mouth HDPE Jar Label: 'Organic Solid - Toxic' Solid->SolidCont OxidizerCheck CRITICAL CHECK: Are Oxidizers Present? (H2O2, Nitric Acid) Liquid->OxidizerCheck SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, THF) SolventCheck->NonHalo HaloWaste Stream A: Halogenated Solvent Waste Halo->HaloWaste NonHaloWaste Stream B: Non-Halogenated Solvent Waste NonHalo->NonHaloWaste Segregate STOP: Segregate Immediately. Do NOT Mix. OxidizerCheck->Segregate Yes Proceed Proceed to Collection OxidizerCheck->Proceed No Proceed->SolventCheck Decision Decision Point Critical Safety Critical

Figure 1: Waste segregation logic ensuring chemical compatibility and regulatory compliance.

Detailed Disposal Workflows

Solid Waste (Preferred Method)

The safest disposal method for the pure compound is as a solid lab pack.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as the amine functionality can corrode certain alloys over time or react with surface oxides.

  • Labeling:

    • Chemical Name: 2-((Tert-butylamino)methyl)phenylboronic acid.

    • Hazards: Irritant, Acute Toxin.

  • Accumulation: Keep the container closed in the Satellite Accumulation Area (SAA).

  • Disposal: Hand off to EHS for "Lab Pack" incineration.

Liquid Waste (Solutions & Rinsates)

Self-Validating Step: Before pouring waste into a carboy, perform a "compatibility aliquot test" . Take 5mL of the current carboy waste and mix with 5mL of your new waste in a vial. Watch for heat, gas, or rapid precipitation.

  • Solvent Identification: Determine if your carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • pH Check: Ensure the waste stream is not highly acidic (< pH 2) or highly basic (> pH 12.5) if using standard solvent drums. Extreme pH requires a separate "Corrosive" waste stream.

  • Transfer: Use a funnel with a grounding strap (if transferring >4L of flammable solvent) to prevent static discharge.

Glassware Decontamination

Due to the "sticky" nature of boronic acids:

  • Primary Rinse: Rinse glassware with a small amount of acidified methanol (1% Acetic Acid in MeOH). The acid protonates the amine and breaks up zwitterionic interactions, improving solubility.

  • Disposal of Rinse: Pour this specific rinse into the Organic Solvent Waste .

  • Secondary Wash: Wash with acetone/water and soap as normal.

Emergency Procedures: Spill Management

In the event of a spill, the primary risks are dust inhalation (solid) or solvent flammability (liquid).

Spill Response Workflow

SpillResponse Alert 1. Alert & Assess (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95 if dusty) Alert->PPE Type Spill Type? PPE->Type SolidSpill Solid/Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill Sweep 3a. Wet Sweep (Avoid Dust Generation) SolidSpill->Sweep Absorb 3b. Absorb (Vermiculite/Pads) LiquidSpill->Absorb Collect 4. Collect Debris (Sealable Bag/Jar) Sweep->Collect Absorb->Collect Clean 5. Decontaminate Surface (Soap & Water) Collect->Clean Label 6. Label as Hazardous Waste Clean->Label

Figure 2: Step-by-step spill response protocol minimizing exposure and environmental contamination.

Regulatory Compliance (RCRA & EPA)[2]

This section grounds the protocol in US Federal Law (Resource Conservation and Recovery Act).

  • Waste Characterization: Under 40 CFR § 261, this material must be evaluated.

    • It is likely NOT a P-listed (acutely toxic) or U-listed waste by specific CAS name.

    • It IS a Characteristic Waste if dissolved in ignitable solvents (D001).

    • It must be treated as a Toxic Waste due to the Boron content and amine reactivity.

  • Satellite Accumulation:

    • Waste must be stored at or near the point of generation.

    • Containers must be marked "Hazardous Waste" and kept closed (40 CFR § 262.15).

References

  • United States Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

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